Cas no 1753-75-9 (5-Bromobenzo-2,1,3-thiadiazole)

5-Bromobenzo-2,1,3-thiadiazole is a heterocyclic aromatic compound featuring a benzo-thiadiazole core substituted with a bromine atom at the 5-position. This structure imparts unique electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals. Its bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, enabling efficient derivatization. The compound’s rigid, planar framework contributes to its utility in optoelectronic applications, including organic semiconductors and fluorescent probes. High purity grades ensure consistent performance in research and industrial settings, while its stability under standard conditions facilitates handling and storage.
5-Bromobenzo-2,1,3-thiadiazole structure
1753-75-9 structure
Product Name:5-Bromobenzo-2,1,3-thiadiazole
CAS No:1753-75-9
MF:C6H3BrN2S
MW:215.070418596268
MDL:MFCD00460091
CID:134294
PubChem ID:329767096
Update Time:2025-05-19

5-Bromobenzo-2,1,3-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromobenzo[c][1,2,5]thiadiazole
    • 2,1,3-Benzothiadiazole,5-bromo-
    • 5-BROMO-2,1,3-BENZOTHIADIAZOLE
    • 5-Bromo-benzo[2,1,3]thiadiazole
    • 5-Bromobenzo-2,1,3-thiadiazole
    • BUTTPARK 95\50-70
    • 5-BROMO-BENZO[1,2,5]THIADIAZOLE
    • 2,1,3-Benzothiadiazole, 5-bromo-
    • 5-bromobenzo[1,2,5]thiadiazole
    • PubChem12684
    • AMTH068
    • 5-bromobenz-2,1,3-thiadiazole
    • LLCRUZDFDGTAAN-UHFFFAOYSA-N
    • ZXBA000592
    • 5-bromobenzo[c]1,2,5-thiadiazole
    • 5-bromanyl-2,1,3-benzot
    • SY039598
    • W13149
    • AKOS003197225
    • EN300-385170
    • CS-0036497
    • 5-bromo-[2,1,3]-benzothiadiazole
    • SCHEMBL19707
    • AS-2043
    • A812079
    • 1753-75-9
    • FT-0620065
    • MFCD00460091
    • W-206224
    • 5-Bromo-2,1,3-benzothiadiazole, 95%
    • Z1269146473
    • 5-bromanyl-2,1,3-benzothiadiazole
    • DTXSID80379963
    • DB-026325
    • MDL: MFCD00460091
    • Inchi: 1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
    • InChI Key: LLCRUZDFDGTAAN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=NSN=2

Computed Properties

  • Exact Mass: 213.92000
  • Monoisotopic Mass: 213.92
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.859
  • Melting Point: 55-60 °C
  • Boiling Point: 272.2℃/760mmHg
  • Flash Point: 118.4°C
  • Refractive Index: 1.733
  • PSA: 54.02000
  • LogP: 2.45380

5-Bromobenzo-2,1,3-thiadiazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S37/39

5-Bromobenzo-2,1,3-thiadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromobenzo-2,1,3-thiadiazole Production Method

5-Bromobenzo-2,1,3-thiadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:1753-75-9)5-Bromobenzo-2,1,3-thiadiazole
Order Number:A812079
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):568.0
Email:sales@amadischem.com

5-Bromobenzo-2,1,3-thiadiazole Related Literature

Additional information on 5-Bromobenzo-2,1,3-thiadiazole

Professional Introduction to 5-Bromobenzo-2,1,3-thiadiazole (CAS No. 1753-75-9)

5-Bromobenzo-2,1,3-thiadiazole, a compound with the chemical formula C₇H₃BrN₄S, is a significant molecule in the field of pharmaceutical and agrochemical research. This heterocyclic compound belongs to the thiadiazole class, which is widely recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine substituent on the benzo ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The compound's structure consists of a benzene ring fused with a thiadiazole ring system. The thiadiazole moiety is characterized by two nitrogen atoms and a sulfur atom in its five-membered ring, which contributes to its unique electronic and steric properties. These features make 5-Bromobenzo-2,1,3-thiadiazole a versatile building block for designing novel molecules with therapeutic potential.

In recent years, 5-Bromobenzo-2,1,3-thiadiazole has garnered attention due to its role in the development of new pharmaceutical agents. Researchers have explored its derivatives as potential inhibitors of various biological targets, including kinases and enzymes involved in cancer progression. The bromine atom on the benzo ring allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of complex structures with tailored biological activities.

One of the most promising applications of 5-Bromobenzo-2,1,3-thiadiazole is in the field of antiviral research. Studies have demonstrated that certain derivatives of this compound exhibit inhibitory effects against viral proteases and polymerases. These findings are particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral drugs is crucial. The compound's ability to interact with viral proteins at the molecular level makes it a compelling candidate for further investigation.

Additionally, 5-Bromobenzo-2,1,3-thiadiazole has been investigated for its potential in treating neurological disorders. Preliminary studies suggest that certain analogs of this compound may modulate neurotransmitter activity and exhibit neuroprotective effects. This opens up new avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility of 5-Bromobenzo-2,1,3-thiadiazole allows medicinal chemists to modify its core scaffold and explore different pharmacophores that could enhance its therapeutic efficacy.

The synthesis of 5-Bromobenzo-2,1,3-thiadiazole typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes the bromination of benzoic acid derivatives followed by cyclization with appropriate sulfur-containing reagents. The bromination step is critical as it introduces the reactive bromine atom necessary for subsequent transformations. Advanced techniques such as flow chemistry have also been employed to optimize the synthesis and improve yields.

In conclusion, 5-Bromobenzo-2,1,3-thiadiazole (CAS No. 1753-75-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely that 5-Bromobenzo-2,1,3-thiadiazole will play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1753-75-9)5-Bromobenzo-2,1,3-thiadiazole
A812079
Purity:99%
Quantity:25g
Price ($):568.0
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